![molecular formula C14H27ClN2O2 B580953 tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride CAS No. 1279866-58-8](/img/structure/B580953.png)

tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

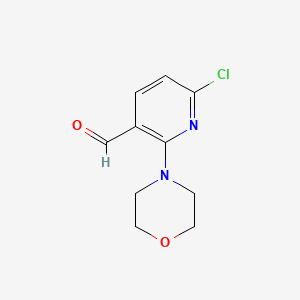

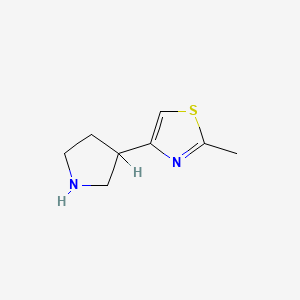

“tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride” is a chemical compound with the molecular formula C14H27ClN2O2 . It has a molecular weight of 290.83 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-9-6-14(7-10-16)5-4-8-15-11-14;/h15H,4-11H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis

This compound has a molecular weight of 290.83 . It is a solid at room temperature . The compound should be stored in a dry, room temperature environment .Aplicaciones Científicas De Investigación

Bioactivity and Synthesis :

- Compounds containing 1,9-diazaspiro[5.5]undecanes, including tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride, show potential for treating obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).

Synthesis Methods :

- Microwave-assisted solid-phase synthesis methods have been developed for producing 2,9-diazaspiro[5.5]undecanes, highlighting advances in synthetic techniques (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).

Pharmacological Applications :

- Diazaspiro[5.5]undecane derivatives, closely related to this compound, have been identified as CCR8 antagonists, useful in treating chemokine-mediated diseases, especially respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Chemical Synthesis and Reactions :

- The compound has been involved in the first synthesis of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via one-pot multi-component reactions, highlighting its role in novel synthetic pathways (Li, Shi, Yang, Kang, Zhang, & Song, 2014).

Material Science and Chemistry :

- Studies have explored the conversion of ketones of heterocyclic spiro compounds having barbituric acid moieties into oxime derivatives, an area of research relevant to material science and organic chemistry (Rahman, Halim, Ahmed, Akhter, & Romman, 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that this compound has significant application value in the field of medicinal chemistry and organic synthesis .

Biochemical Pathways

It is known, however, that this compound can be used to synthesize biologically active molecules, such as antitumor agents and antibiotics .

Result of Action

It is known that this compound can be used as reagents and intermediates in organic synthesis reactions .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can be used as reagents and intermediates in organic synthesis reactions . It can be used to synthesize biologically active molecules, such as antitumor agents, antibiotics, etc

Molecular Mechanism

The molecular mechanism of action of “tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride” is not well established. It is known that this compound can be involved in organic synthesis reactions

Propiedades

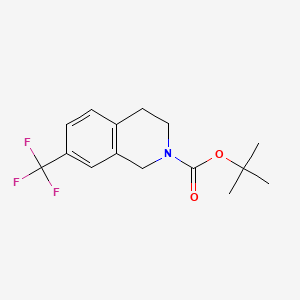

IUPAC Name |

tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-9-6-14(7-10-16)5-4-8-15-11-14;/h15H,4-11H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRFEBCQOPCLMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCCNC2)CC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855967 |

Source

|

| Record name | tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279866-58-8 |

Source

|

| Record name | tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B580870.png)

![(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B580885.png)

![5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B580892.png)